molecular formula C7H6BrN3 B1339496 3-Bromo-1H-indazol-7-amine CAS No. 316810-90-9

3-Bromo-1H-indazol-7-amine

Cat. No.: B1339496
CAS No.: 316810-90-9
M. Wt: 212.05 g/mol
InChI Key: GFCDWESCMQBURY-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the regioselective bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of inexpensive starting materials such as 2,6-dichlorobenzonitrile and hydrazine hydrate in a two-step sequence has been demonstrated to yield the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-indazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-Bromo-1H-indazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and other applications .

Properties

IUPAC Name

3-bromo-2H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCDWESCMQBURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579225
Record name 3-Bromo-2H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316810-90-9
Record name 3-Bromo-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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